molecular formula C30H28N2O3 B4771361 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide

2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide

Cat. No.: B4771361
M. Wt: 464.6 g/mol
InChI Key: CIGZEGGTHRMJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research applications. This compound is a benzamide derivative and is commonly used as a fluorescent probe to label proteins, lipids, and other biological molecules.

Mechanism of Action

2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide is a hydrophobic molecule that can insert into lipid bilayers and interact with membrane proteins. It has been shown to preferentially label lipid rafts, which are cholesterol-rich microdomains in the plasma membrane. This compound fluorescence is sensitive to the polarity of the environment, and its emission spectrum shifts to longer wavelengths in more polar environments. This property has been used to study the conformational changes of membrane proteins and to monitor the fusion of lipid vesicles.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and does not interfere with the normal function of biological molecules. However, it has been reported to affect the activity of some enzymes and ion channels at high concentrations. This compound can also alter the lipid composition of membranes, which may affect their fluidity and permeability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide is its high sensitivity and specificity for lipid rafts. It can be used to visualize the distribution and dynamics of lipid rafts in live cells and to study their role in cell signaling. This compound is also easy to use and compatible with a wide range of experimental conditions. However, one limitation of this compound is its relatively low photostability, which can limit its usefulness for long-term imaging experiments. This compound is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide in scientific research. One area of interest is the development of new fluorescent probes based on this compound that have improved photostability and other properties. Another area of interest is the use of this compound to study the role of lipid rafts in disease processes, such as cancer and neurodegenerative disorders. This compound could also be used to investigate the effects of drugs and other compounds on lipid rafts and membrane proteins. Finally, this compound could be used in combination with other fluorescent probes and imaging techniques to study complex biological processes in more detail.

Scientific Research Applications

2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide is widely used as a fluorescent probe to label proteins, lipids, and other biological molecules in scientific research applications. It has been used to study protein-protein interactions, lipid metabolism, and intracellular trafficking. This compound has also been used to investigate the role of lipid rafts in cell signaling and to study the structure and function of membrane proteins.

Properties

IUPAC Name

N-benzhydryl-2-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c1-21-12-11-18-26(22(21)2)31-28(33)20-35-27-19-10-9-17-25(27)30(34)32-29(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19,29H,20H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGZEGGTHRMJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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